N-isopropyl-3-vinylbenzamide

Description

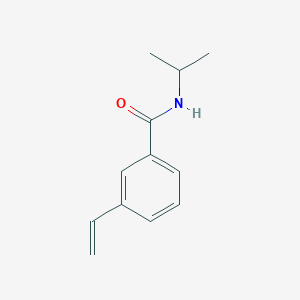

N-Isopropyl-3-vinylbenzamide is a synthetic aromatic amide derivative characterized by a benzamide core substituted with a vinyl group at the 3-position and an isopropyl moiety on the nitrogen atom.

Properties

IUPAC Name |

3-ethenyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-4-10-6-5-7-11(8-10)12(14)13-9(2)3/h4-9H,1H2,2-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUNUZPDFUJUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-isopropyl-3-vinylbenzamide typically begins with 3-vinylbenzoic acid and isopropylamine.

Reaction Conditions: The carboxylic acid group of 3-vinylbenzoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of isopropylamine to form the amide bond.

Industrial Production Methods: Industrially, the process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-isopropyl-3-vinylbenzamide can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

Reduction: The compound can be reduced using hydrogenation catalysts to convert the vinyl group into an ethyl group.

Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where various substituents can be introduced onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.

Major Products:

Epoxides and Diols: From oxidation reactions.

Ethyl Derivatives: From reduction reactions.

Substituted Benzamides: From substitution reactions.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: N-isopropyl-3-vinylbenzamide is used as a building block for synthesizing more complex molecules.

Biology and Medicine:

Potential Drug Candidate: Due to its structural similarity to bioactive compounds, it is explored for its potential pharmacological properties.

Industry:

Polymer Science: The vinyl group allows for polymerization reactions, making it useful in the production of specialty polymers.

Mechanism of Action

The mechanism by which N-isopropyl-3-vinylbenzamide exerts its effects depends on its interaction with molecular targets. The vinyl group can participate in polymerization reactions, while the benzamide core can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Features :

- Substituents : A methyl group at the 3-position of the benzamide core and a hydroxy-dimethyl-ethyl group on the nitrogen.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.

- Applications : Demonstrates utility as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions. This property is critical for regioselective transformations in complex molecule synthesis .

3-[(3-Chlorobenzoyl)Amino]-N-Isopropylbenzamide

Key Features :

- Substituents: A 3-chlorobenzoyl group attached to the amino nitrogen and an isopropyl group on the benzamide nitrogen.

- Molecular Weight : 316.78 g/mol (C₁₇H₁₇ClN₂O₂).

- This contrasts with the electron-donating vinyl group in this compound, which may promote conjugate addition or polymerization .

Benzathine Benzylpenicillin

Key Features :

- Structure : A penicillin derivative complexed with N,N'-dibenzylethylenediamine.

- Function : Acts as a long-acting antibiotic due to slow dissolution and release of the active ingredient.

Comparative Data Table

Research Findings and Functional Group Analysis

- Vinyl vs. Methyl/Chloro Groups : The vinyl group in this compound offers π-bond conjugation, enabling reactions like Diels-Alder cycloadditions or radical additions. In contrast, methyl or chloro substituents (as in analogs ) modify electronic effects but lack unsaturated bonds for such transformations.

- This could reduce catalytic activity but improve solubility in nonpolar solvents.

- Thermal Stability : Amides with aromatic and bulky N-substituents generally exhibit higher thermal stability, a trait shared across the compared compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.